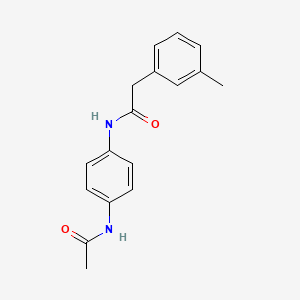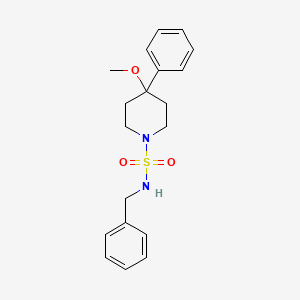![molecular formula C27H25NO4S2 B5451963 (5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5451963.png)
(5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-benzyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of the compound is C27H25NO3S2 . It has an average mass of 475.622 Da and a monoisotopic mass of 475.127594 Da .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They can undergo various chemical reactions due to the presence of sulfur and nitrogen in their structure .Physical and Chemical Properties Analysis
The compound has a molecular formula of C27H25NO3S2 . The average mass is 475.622 Da and the monoisotopic mass is 475.127594 Da .Future Directions
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S2/c1-30-23-9-5-10-24(18-23)32-16-6-15-31-22-13-11-20(12-14-22)17-25-26(29)28(27(33)34-25)19-21-7-3-2-4-8-21/h2-5,7-14,17-18H,6,15-16,19H2,1H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEPRRSROKURDI-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B5451880.png)
![5-fluoro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-indole](/img/structure/B5451888.png)
![3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5451899.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide](/img/structure/B5451906.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5451916.png)
![6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5451929.png)
![(3'S*,4'S*)-1'-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5451937.png)

![3-[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-(4-methylphenyl)-1-propanol](/img/structure/B5451945.png)
![2-{1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinyl}ethanol hydrochloride](/img/structure/B5451949.png)
![6-[(E)-2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5451950.png)
![3,4-DIMETHYL-6-[(4-PHENETHYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5451956.png)

